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Compound of Interest

Compound Name: Fmoc-3VVD-OH (GMP)

Cat. No.: B2827973 Get Quote

Fmoc-3VVD-OH (Fmoc-L-Valyl-L-Valyl-N-methyl-L-valine-OH) is a crucial building block in the

development of Antibody-Drug Conjugates (ADCs), a powerful class of targeted cancer

therapeutics. This technical guide provides an in-depth overview of its properties, suppliers,

and its role in the synthesis of potent ADC payloads such as Monomethyl Auristatin E (MMAE).

Core Properties and Identification
Fmoc-3VVD-OH is a tripeptide derivative protected with a fluorenylmethyloxycarbonyl (Fmoc)

group at its N-terminus. This protection strategy is fundamental to its application in solid-phase

peptide synthesis (SPPS), allowing for the sequential and controlled assembly of peptide

chains.
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Property Value Source

CAS Number 863971-44-2
BroadPharm, BOC Sciences,

MCE, APExBIO

Molecular Formula C36H51N3O7 BroadPharm

Molecular Weight 637.81 g/mol BOC Sciences

Appearance White to off-white solid MCE

Purity Typically ≥95% BOC Sciences

Solubility Soluble in DMSO Bioss

Storage Recommended at -20°C BroadPharm

Role in Antibody-Drug Conjugates
Fmoc-3VVD-OH serves as a key intermediate in the synthesis of cleavable linkers used in

ADCs.[1][2] These linkers connect a monoclonal antibody, which provides tumor-targeting

specificity, to a highly potent cytotoxic agent (the "payload"). The Val-Val dipeptide sequence

within the linker is specifically designed to be cleaved by lysosomal proteases, such as

Cathepsin B, which are often upregulated in the tumor microenvironment.[3] This targeted

cleavage ensures that the cytotoxic payload is released preferentially within cancer cells,

minimizing systemic toxicity.[4][5]

Mechanism of Action of a Val-Val Linker-Containing ADC
The general mechanism of action for an ADC utilizing a cleavable linker derived from Fmoc-

3VVD-OH is a multi-step process that ensures targeted delivery and activation of the cytotoxic

payload.
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Figure 1: Generalized Mechanism of Action for a Cleavable Linker ADC
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Caption: Generalized mechanism of action for a cleavable linker ADC.

Suppliers of Fmoc-3VVD-OH
A number of chemical suppliers specialize in providing reagents for peptide synthesis and ADC

development. The following table summarizes some of the known suppliers for Fmoc-3VVD-

OH.
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Supplier Website Notes

BroadPharm broadpharm.com
Offers various quantities and

provides NMR data.

BOC Sciences bocsci.com

Provides detailed chemical

properties and purity

information.

MedChemExpress (MCE) medchemexpress.com
Specifies use as a cleavable

ADC linker.

APExBIO apexbt.com
Available in various sizes for

research use.

ChemicalBook chemicalbook.com
Lists multiple manufacturers

and traders.

Experimental Protocols
The synthesis of a peptide-drug conjugate using Fmoc-3VVD-OH typically involves standard

solid-phase peptide synthesis (SPPS) techniques. Below is a representative workflow and a

generalized protocol for the coupling of Fmoc-3VVD-OH.

General Experimental Workflow
The following diagram illustrates a typical workflow for the synthesis of a peptide-drug

conjugate using Fmoc-3VVD-OH.
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Figure 2: General Workflow for Peptide-Drug Conjugate Synthesis
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Caption: General workflow for peptide-drug conjugate synthesis.
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Representative Protocol for Fmoc-3VVD-OH Coupling
This protocol outlines the general steps for coupling Fmoc-3VVD-OH to a resin-bound amine,

such as the N-terminus of a payload molecule, using standard SPPS chemistry.

Materials:

Fmoc-deprotected resin-bound payload

Fmoc-3VVD-OH

Coupling reagent (e.g., HBTU, HATU)

Base (e.g., DIPEA, NMM)

N,N-Dimethylformamide (DMF), peptide synthesis grade

Dichloromethane (DCM), peptide synthesis grade

Piperidine solution (20% in DMF)

Reaction vessel for SPPS

Procedure:

Resin Swelling: Swell the resin-bound substrate in DMF for 30-60 minutes in the reaction

vessel.

Fmoc Deprotection (if necessary): If the N-terminus of the resin-bound substrate is Fmoc-

protected, treat the resin with 20% piperidine in DMF for 5 minutes, drain, and repeat with a

15-minute treatment. Wash the resin thoroughly with DMF (3x), DCM (3x), and DMF (3x).

Coupling Reaction:

In a separate vial, dissolve Fmoc-3VVD-OH (2-4 equivalents relative to the resin loading)

in DMF.

Add the coupling reagent (e.g., HBTU, 2-4 equivalents) and a base (e.g., DIPEA, 4-8

equivalents) to the Fmoc-3VVD-OH solution.
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Allow the mixture to pre-activate for 1-2 minutes.

Add the activated Fmoc-3VVD-OH solution to the resin.

Agitate the reaction mixture for 1-4 hours at room temperature.

Washing: After the coupling reaction, drain the solution and wash the resin thoroughly with

DMF (3x), DCM (3x), and DMF (3x).

Monitoring the Reaction: The completion of the coupling reaction can be monitored using a

qualitative test such as the Kaiser test. A negative result (yellow beads) indicates a complete

reaction.

Subsequent Steps: The resulting peptide can be further elongated by repeating the

deprotection and coupling steps with additional amino acids, or it can be cleaved from the

resin, deprotected, and purified.

This guide provides a foundational understanding of Fmoc-3VVD-OH for researchers and

professionals in the field of drug development. The provided information on its properties,

suppliers, and role in ADC synthesis, along with representative protocols and workflows, should

facilitate its effective use in the design and synthesis of next-generation targeted therapeutics.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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